Methyl 8-[(2-methoxyethoxy)methoxy]octanoate
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Overview
Description
Methyl 8-[(2-methoxyethoxy)methoxy]octanoate is an organic compound that belongs to the ester family It is characterized by its long aliphatic chain and multiple ether linkages, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[(2-methoxyethoxy)methoxy]octanoate typically involves the esterification of 8-hydroxyoctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[(2-methoxyethoxy)methoxy]octanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product is 8-[(2-methoxyethoxy)methoxy]octanoic acid.
Reduction: The major product is 8-[(2-methoxyethoxy)methoxy]octanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Methyl 8-[(2-methoxyethoxy)methoxy]octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 8-[(2-methoxyethoxy)methoxy]octanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ether linkages provide stability to the molecule, allowing it to act as a carrier for other functional groups.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-[(2-methoxyethoxy)methoxy]hexanoate
- Methyl 8-[(2-methoxyethoxy)methoxy]decanoate
- Ethyl 8-[(2-methoxyethoxy)methoxy]octanoate
Uniqueness
Methyl 8-[(2-methoxyethoxy)methoxy]octanoate is unique due to its specific chain length and the presence of multiple ether linkages. These structural features provide it with distinct chemical properties and reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
106673-30-7 |
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Molecular Formula |
C13H26O5 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
methyl 8-(2-methoxyethoxymethoxy)octanoate |
InChI |
InChI=1S/C13H26O5/c1-15-10-11-18-12-17-9-7-5-3-4-6-8-13(14)16-2/h3-12H2,1-2H3 |
InChI Key |
ZEPZXTIFRIMAFH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOCCCCCCCC(=O)OC |
Origin of Product |
United States |
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